molecular formula C38H41F2NO7 B1665662 Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) CAS No. 128766-12-1

Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)

Cat. No. B1665662
CAS RN: 128766-12-1
M. Wt: 661.7 g/mol
InChI Key: CFGSQJHZJYGYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-5333 mandelate is an anti-allergy compound which has been shown to protect against antigen-induced anaphylactic collapse and ascaris antigen-induced skin hypersensitivity. AHR-5333 mandelate has also been shown to inhibit 5-HETE, LTB4 and LTC4 synthesis.

Scientific Research Applications

1. Antiallergic Applications

  • Antiallergic Agent Analysis: High-performance liquid chromatography methods were developed for analyzing this compound and its active acidic metabolite in plasma, showing its potential in antiallergic applications (Greene et al., 1990).
  • Synthesis and Evaluation for Antiallergy Activity: A series of compounds, including this one, were synthesized and evaluated for antiallergy activity. It showed potent activity in the passive foot anaphylaxis assay, a model for detecting antiallergic compounds (Walsh et al., 1989).
  • Effects in In Vivo Models: The compound demonstrated potent, long-acting activity in rat and guinea pig models of immediate hypersensitivity, suggesting its efficacy as an antiallergy compound (Yanni & Foxwell, 1988).

2. Antipsychotic Applications

  • Metabolism of Iloperidone: The compound was found to be extensively metabolized into several metabolites in rats, dogs, and humans, highlighting its role in the pharmacokinetics of iloperidone, an antipsychotic agent (Mutlib et al., 1995).

3. Chemical Synthesis and Analysis

  • Synthesis of Related Substances: The synthesis process of related substances of iloperidone, which includes the compound , was detailed, aiding in quality control efforts for iloperidone (Jiangxi, 2014).
  • Efficient Synthesis of Aprepitant: The compound was used in the efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrating its utility in advanced chemical synthesis (Brands et al., 2003).

properties

CAS RN

128766-12-1

Product Name

Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)

Molecular Formula

C38H41F2NO7

Molecular Weight

661.7 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C30H33F2NO4.C8H8O3/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,25,35H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11)

InChI Key

CFGSQJHZJYGYQO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-5333 mandelate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
Reactant of Route 2
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
Reactant of Route 3
Reactant of Route 3
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
Reactant of Route 4
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
Reactant of Route 5
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
Reactant of Route 6
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)

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